molecular formula C19H18BrNO4 B11468855 3-bromo-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide

3-bromo-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide

Cat. No.: B11468855
M. Wt: 404.3 g/mol
InChI Key: KCOHNHUAXZBBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a benzoyl group, and a benzodioxin ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the bromine atom and the benzoyl group. The final step involves the formation of the propanamide group.

    Formation of Benzodioxin Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoylation: The benzoyl group is typically introduced using benzoyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the intermediate with propanamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide involves its interaction with specific molecular targets. The bromine atom and benzoyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylbenzoic acid
  • 3-bromo-N-methylbenzylamine
  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is unique due to its combination of a bromine atom, benzoyl group, and benzodioxin ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

3-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide

InChI

InChI=1S/C19H18BrNO4/c1-12-2-4-13(5-3-12)19(23)14-10-16-17(25-9-8-24-16)11-15(14)21-18(22)6-7-20/h2-5,10-11H,6-9H2,1H3,(H,21,22)

InChI Key

KCOHNHUAXZBBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)CCBr)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.